molecular formula C25H21ClN2O3 B7705106 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide

Cat. No.: B7705106
M. Wt: 432.9 g/mol
InChI Key: JFUDRPNBSGLWKO-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and a chloro substituent

Properties

IUPAC Name

3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-16-5-3-8-21(11-16)28(25(30)17-6-4-7-20(26)13-17)15-19-12-18-14-22(31-2)9-10-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDRPNBSGLWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the hydroxy and methoxy groups. The next step involves the formation of the benzamide linkage through a coupling reaction with the appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone derivative, while substitution of the chloro group could yield various substituted quinoline derivatives .

Scientific Research Applications

3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.

    Benzamide derivatives: Compounds like metoclopramide and sulpiride, which feature the benzamide group.

Uniqueness

What sets 3-chloro-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide apart is the combination of the quinoline and benzamide moieties, along with the specific substituents (chloro, hydroxy, and methoxy groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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